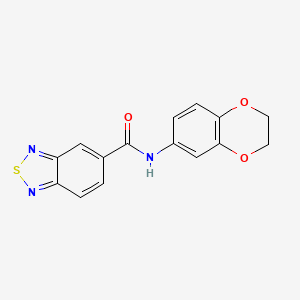![molecular formula C24H26N2O4 B11485415 diethyl (2E)-2-[(1,6-dimethyl-2-phenyl-1H-indol-5-yl)amino]but-2-enedioate](/img/structure/B11485415.png)
diethyl (2E)-2-[(1,6-dimethyl-2-phenyl-1H-indol-5-yl)amino]but-2-enedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-DIETHYL (2E)-2-[(1,6-DIMETHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]BUT-2-ENEDIOATE is a complex organic compound that belongs to the class of indole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-DIETHYL (2E)-2-[(1,6-DIMETHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]BUT-2-ENEDIOATE typically involves multi-step organic reactions. The starting materials and reagents are carefully selected to ensure the desired product is obtained with high yield and purity. Common synthetic routes may include:
Step 1: Formation of the indole core through Fischer indole synthesis.
Step 2: Functionalization of the indole core with phenyl and methyl groups.
Step 3: Coupling of the functionalized indole with a butenedioate ester under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,4-DIETHYL (2E)-2-[(1,6-DIMETHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]BUT-2-ENEDIOATE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1,4-DIETHYL (2E)-2-[(1,6-DIMETHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]BUT-2-ENEDIOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-DIETHYL (2E)-2-[(1,6-DIMETHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]BUT-2-ENEDIOATE
- 1,4-DIETHYL (2E)-2-[(1,6-DIMETHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]BUT-2-ENEDIOATE
Uniqueness
Compared to other similar compounds, 1,4-DIETHYL (2E)-2-[(1,6-DIMETHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]BUT-2-ENEDIOATE may exhibit unique properties due to its specific functional groups and molecular structure
Propiedades
Fórmula molecular |
C24H26N2O4 |
|---|---|
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
diethyl (E)-2-[(1,6-dimethyl-2-phenylindol-5-yl)amino]but-2-enedioate |
InChI |
InChI=1S/C24H26N2O4/c1-5-29-23(27)15-20(24(28)30-6-2)25-19-13-18-14-22(17-10-8-7-9-11-17)26(4)21(18)12-16(19)3/h7-15,25H,5-6H2,1-4H3/b20-15+ |
Clave InChI |
YRJQYPAUKOKAQG-HMMYKYKNSA-N |
SMILES isomérico |
CCOC(=O)/C=C(\C(=O)OCC)/NC1=CC2=C(C=C1C)N(C(=C2)C3=CC=CC=C3)C |
SMILES canónico |
CCOC(=O)C=C(C(=O)OCC)NC1=CC2=C(C=C1C)N(C(=C2)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 3,3,3-trifluoro-N-[(2-methylphenyl)carbamoyl]-2-(2,2,2-trifluoroethoxy)alaninate](/img/structure/B11485332.png)
![Ethyl 2'-amino-3'-cyano-1-{[(4-methoxyphenyl)carbamoyl]methyl}-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-5'-carboxylate](/img/structure/B11485345.png)

![Dimethyl 2,6-dimethyl-4-{4-[(2-phenylbutanoyl)amino]phenyl}pyridine-3,5-dicarboxylate](/img/structure/B11485355.png)
![5-methyl-1-[3-(1H-tetrazol-1-yl)phenyl]-1H-tetrazole](/img/structure/B11485356.png)
![2-{(4-methoxyphenyl)[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B11485360.png)
![3-Methyl-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11485366.png)

![3,3'-[1,3-benzodioxole-5,6-diylbis(methanediylsulfanediyl)]bis[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole]](/img/structure/B11485376.png)

![2-(4-nitrobenzyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B11485380.png)
![1-Acetyl-3'-(3-chloro-4-fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11485387.png)
![1-Benzothiophen-2-yl{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazin-1-yl}methanone](/img/structure/B11485399.png)
![N-[(5-bromofuran-2-yl)methyl]-N'-(3-fluorophenyl)ethanediamide](/img/structure/B11485422.png)
